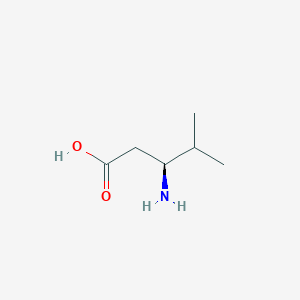

3-Amino-4-methylpentanoic acid

Übersicht

Beschreibung

Es ist ein Positionsisomer von L-Leucin, das im menschlichen Körper durch den Metabolismus von L-Leucin durch das Enzym Leucin-2,3-Aminomutase natürlich gebildet wird . Die Verbindung hat die Summenformel C6H13NO2 und ein Molekulargewicht von 131,17 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 3-Amino-4-methylpentansäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Verwendung von L-Leucin als Ausgangsmaterial, das durch die enzymatische Umwandlung durch Leucin-2,3-Aminomutase umgewandelt wird . Eine andere Methode beinhaltet die chemische Synthese unter Verwendung von Zwischenprodukten wie 4-Methylpentansäure, die dann zu dem gewünschten Produkt aminiert wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Amino-4-methylpentansäure erfolgt typischerweise in großen Maßstab durch Fermentationsprozesse unter Verwendung genetisch modifizierter Mikroorganismen, die Leucin-2,3-Aminomutase exprimieren. Diese Methode ist aufgrund ihrer Effizienz und Kosteneffektivität bevorzugt .

Wirkmechanismus

Target of Action

3-Amino-4-methylpentanoic acid, also known as beta-leucine, is a positional isomer of L-leucine . It is naturally produced in humans via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase . This enzyme is the primary target of this compound.

Mode of Action

The compound interacts with its target, the enzyme leucine 2,3-aminomutase, to metabolize L-leucine, an essential amino acid . This interaction results in the production of this compound .

Biochemical Pathways

The biochemical pathway affected by this compound is the metabolism of L-leucine . The compound is a product of this pathway, which is catalyzed by the enzyme leucine 2,3-aminomutase

Pharmacokinetics

Its metabolism involves the enzyme leucine 2,3-aminomutase . More research is needed to fully understand its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other metabolites, the pH of the environment, and the presence of the enzyme leucine 2,3-aminomutase . .

Biochemische Analyse

Biochemical Properties

3-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is leucine 2,3-aminomutase, which catalyzes the conversion of L-leucine to this compound This interaction is crucial for the proper metabolism of leucine and the maintenance of amino acid balance in the body

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in amino acid sensing and metabolism, thereby influencing cellular growth and differentiation . Moreover, it may impact gene expression by acting as a substrate or regulator for enzymes involved in epigenetic modifications, such as histone acetyltransferases and deacetylases.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound may inhibit the activity of certain aminotransferases, thereby affecting amino acid metabolism . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions at the molecular level contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods or under specific environmental conditions Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on amino acid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways and cellular stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as leucine 2,3-aminomutase, which catalyzes its formation from L-leucine . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in amino acid catabolism and anabolism. These interactions are essential for maintaining amino acid homeostasis in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to various cellular compartments . The distribution of this compound can affect its availability and activity, influencing its overall effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise roles in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylpentanoic acid can be synthesized through various methods. One common approach involves the use of L-leucine as a starting material, which undergoes enzymatic transformation by leucine 2,3-aminomutase . Another method involves the chemical synthesis using intermediates like 4-methylpentanoic acid, which is then aminated to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms that express leucine 2,3-aminomutase. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Amino-4-methylpentansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkoholether zu bilden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Säurechloride werden üblicherweise verwendet.

Hauptprodukte:

Oxidation: Bildung von Oxoderivaten.

Reduktion: Bildung von Alkoholethern.

Substitution: Bildung von substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-methylpentansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht für seine Rolle als menschlicher Metabolit und seine Beteiligung an Stoffwechselwegen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Amino-4-methylpentansäure beinhaltet seine Wechselwirkung mit AMPA-Rezeptoren im Gehirn. Als Ligand dieser Rezeptoren spielt es eine Rolle bei der exzitatorischen Neurotransmission, die für kognitive Funktionen und die Gedächtnisbildung von entscheidender Bedeutung ist. Die Wirkungen der Verbindung werden durch die Aktivierung von AMPA-Rezeptoren vermittelt, was zum Einstrom von Calciumionen und zur anschließenden neuronalen Aktivierung führt.

Ähnliche Verbindungen:

L-Leucin: Eine essentielle Aminosäure, die an der Proteinsynthese und der Stoffwechselregulation beteiligt ist.

Isoleucin: Eine weitere essentielle Aminosäure mit ähnlichen Stoffwechselfunktionen.

Valin: Eine essentielle Aminosäure, die strukturelle Ähnlichkeiten mit 3-Amino-4-methylpentansäure aufweist.

Einzigartigkeit: 3-Amino-4-methylpentansäure ist aufgrund seiner spezifischen Wechselwirkung mit AMPA-Rezeptoren einzigartig, was es von anderen ähnlichen Aminosäuren unterscheidet. Seine Rolle als nicht-proteinogene Aminosäure und seine potenziellen therapeutischen Anwendungen unterstreichen seine Einzigartigkeit.

Vergleich Mit ähnlichen Verbindungen

L-leucine: An essential amino acid involved in protein synthesis and metabolic regulation.

Isoleucine: Another essential amino acid with similar metabolic functions.

Valine: An essential amino acid that shares structural similarities with 3-amino-4-methylpentanoic acid.

Uniqueness: this compound is unique due to its specific interaction with AMPA receptors, which distinguishes it from other similar amino acids. Its role as a non-proteinogenic amino acid and its potential therapeutic applications further highlight its uniqueness.

Eigenschaften

IUPAC Name |

3-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863602 | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-54-7 | |

| Record name | β-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5699-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

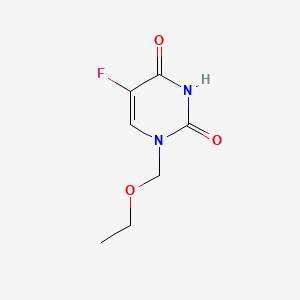

Feasible Synthetic Routes

Q1: How does 3-amino-4-methylpentanoic acid impact the mTOR signaling pathway compared to leucine?

A: Research suggests that this compound exhibits only weak agonist activity on the mTOR signaling pathway compared to leucine. [] While leucine effectively stimulates the phosphorylation of 4E-BP1, a key indicator of mTOR activity, this compound shows significantly reduced potency. This difference highlights the importance of specific structural features in leucine for potent mTOR activation. You can find more details about this comparative study in the paper "Regulation of amino acid–sensitive TOR signaling by leucine analogues in adipocytes". []

Q2: Can Candida antarctica lipase A be used for selective deprotection of N-acylated this compound derivatives?

A: Yes, Candida antarctica lipase A (CAL-A) demonstrates remarkable chemoselectivity in hydrolyzing N-acylated tert-butyl esters of this compound. [] While CAL-A generally favors amide bond cleavage, its activity extends to subsequent tert-butyl ester hydrolysis in this specific case. This characteristic makes CAL-A a valuable tool for chemoselective deprotection strategies in organic synthesis. For a deeper understanding of this enzymatic activity, refer to "Acylation of β‐Amino Esters and Hydrolysis of β‐Amido Esters: Candida antarctica Lipase A as a Chemoselective Deprotection Catalyst." []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.